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molecular formula C11H18O B1660216 Spiro[4.6]undecan-6-one CAS No. 73223-32-2

Spiro[4.6]undecan-6-one

Cat. No. B1660216
M. Wt: 166.26 g/mol
InChI Key: UHXKIQDOEWEHIO-UHFFFAOYSA-N
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Patent
US05723602

Procedure details

t-Butyl lithium (1.7M in pentane, 20.0 ml., 34 mmol.) was slowly added to ether (38 ml.) at -20° C. as the reaction was further cooled to -100° C. in a methanol/dry ice/liquid nitrogen bath. To this -100° C. solution was added the product from part (c) (5.0 g., 16.1 mmol.) in 2:1 ether/pentane (3 ml.) over 35 minutes, maintaining the temperature below -97° C. The reaction was warmed to -50° C. over two hours then quenched with a saturated solution of ammonium chloride, extracted with ethyl acetate (4×100 ml.), washed with brine, dried (magnesium sulfate), filtered and concentrated to give a clear oil (mixture of desired product and the iodo starting material).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
5 g
Type
reactant
Reaction Step Two
Name
ether pentane
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].CC[O:8][CH2:9][CH3:10].[CH3:11][CH2:12]OCC.[CH3:16][CH2:17][CH2:18]CC>>[CH2:3]1[C:1]2([CH2:4][CH2:18][CH2:17][CH2:16][CH2:10][C:9]2=[O:8])[CH2:2][CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
38 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
( c )
Quantity
5 g
Type
reactant
Smiles
Name
ether pentane
Quantity
3 mL
Type
reactant
Smiles
CCOCC.CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below -97° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to -50° C. over two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then quenched with a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×100 ml.)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear oil (

Outcomes

Product
Name
Type
product
Smiles
C1CCCC12C(CCCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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